Product packaging for 1-Chloro-7-methoxy-3-methylisoquinoline(Cat. No.:CAS No. 40134-05-2)

1-Chloro-7-methoxy-3-methylisoquinoline

Cat. No.: B3052301
CAS No.: 40134-05-2
M. Wt: 207.65 g/mol
InChI Key: QNXXMSPGOLFCCV-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxy-3-methylisoquinoline ( 40134-05-2) is a synthetically versatile isoquinoline derivative with the molecular formula C11H10ClNO and a molecular weight of 207.65 g/mol . Isoquinolines are recognized as privileged scaffolds in medicinal chemistry, meaning this compound is a highly valuable building block for the design and synthesis of novel bioactive molecules . Its structure, featuring reactive chlorine and electron-donating methoxy and methyl groups, makes it a suitable substrate for various cross-coupling reactions, nucleophilic substitutions, and other transformations to create diverse libraries for drug discovery . Research into similar isoquinoline compounds highlights the scaffold's broad potential in therapeutic development, including investigations for anticancer, antimicrobial, and anti-inflammatory activities . The specific pattern of substituents on this compound is designed to facilitate its use in Structure-Activity Relationship (SAR) studies, helping researchers explore interactions with biological targets. As a key synthetic intermediate, this compound is intended for use in advanced chemical synthesis and pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B3052301 1-Chloro-7-methoxy-3-methylisoquinoline CAS No. 40134-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-7-methoxy-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)11(12)13-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXXMSPGOLFCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447244
Record name 1-Chloro-7-methoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40134-05-2
Record name 1-Chloro-7-methoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloro 7 Methoxy 3 Methylisoquinoline and Analogues

Classical Annulation Reactions in Isoquinoline (B145761) Synthesis

Traditional methods for the construction of the isoquinoline core have long been the bedrock of heterocyclic chemistry. These reactions, often named after their discoverers, rely on intramolecular cyclization reactions of appropriately substituted precursors.

Bischler-Napieralski Cyclization and its Variants for Isoquinoline Precursors

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can be subsequently aromatized. wikipedia.orgnrochemistry.com The synthesis of a precursor for 1-Chloro-7-methoxy-3-methylisoquinoline would begin with a substituted phenethylamine (B48288), namely 2-(3-methoxyphenyl)ethanamine. Acylation of this amine with an appropriate acyl chloride, followed by cyclization, would lead to the desired isoquinoline framework.

The general mechanism involves the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive intermediate. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to the cyclized product. The presence of an electron-donating group, such as the methoxy (B1213986) group at the meta position of the phenethylamine precursor, facilitates this electrophilic substitution. nrochemistry.com Subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline yields the aromatic isoquinoline.

A plausible synthetic route to an analogue of the target compound is illustrated by the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, which was achieved through a Bischler-Napieralski reaction of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide. This demonstrates the applicability of this method for constructing chloro- and methoxy-substituted isoquinoline derivatives.

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand the substrate scope. The use of milder reagents and reaction conditions can be beneficial for sensitive substrates. organic-chemistry.org

Starting Material Reagents Intermediate Product
Substituted β-arylethylamidePOCl₃, P₂O₅, or other dehydrating agents3,4-DihydroisoquinolineSubstituted Isoquinoline

Pictet-Gams and Pomeranz-Fritsch Methodologies Applied to Substituted Systems

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that utilizes a β-hydroxy-β-phenethylamide as the starting material. This method directly yields a fully aromatized isoquinoline, circumventing the need for a separate oxidation step. The reaction proceeds under similar acidic conditions, with the hydroxyl group being eliminated as water during the cyclization process. For the synthesis of this compound, a corresponding β-hydroxy-β-(3-methoxyphenyl)ethylamide would be required.

The Pomeranz-Fritsch reaction , on the other hand, provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a substituted benzaldehyde (B42025) with 2,2-diethoxyethylamine. thermofisher.comchemistry-reaction.comwikipedia.org This methodology allows for the introduction of substituents on the benzene (B151609) ring of the isoquinoline core. To synthesize a 7-methoxy-substituted isoquinoline, 3-methoxybenzaldehyde (B106831) would be the appropriate starting material. The subsequent introduction of the chloro and methyl groups would require further functionalization steps. Modifications such as the Schlittler-Muller and Bobbitt-modification have expanded the scope of this reaction to include C1-substituted and tetrahydroisoquinolines, respectively. thermofisher.com

Reaction Starting Materials Key Feature
Pictet-Gamsβ-Hydroxy-β-phenethylamideDirect formation of aromatic isoquinoline
Pomeranz-FritschBenzaldehyde and 2,2-diethoxyethylamineForms isoquinoline from a benzalaminoacetal intermediate

Diels-Alder Reactions for Isoquinoline Ring Formation

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can also be adapted for the synthesis of the isoquinoline nucleus. This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile. In the context of isoquinoline synthesis, an "aza-Diels-Alder" reaction is employed, where the diene or dienophile contains a nitrogen atom.

One approach involves the reaction of an electron-rich N-aryl imine with an aryne in a normal electron-demand aza-Diels-Alder cycloaddition to produce a variety of functionalized isoquinolines. acs.orgnih.gov Another strategy utilizes 2(1H)-pyridones bearing an electron-withdrawing group as the diene, which react with substituted 1,3-butadienes to yield isoquinoline derivatives. nih.gov The substitution pattern of the final product is dictated by the substituents on both the diene and dienophile. While conceptually elegant, achieving the specific substitution pattern of this compound via a Diels-Alder approach would require highly specialized and appropriately substituted starting materials. The regioselectivity of the cycloaddition would be a critical factor to control. nih.gov

Modern Catalytic Approaches to this compound Synthesis

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. ijpsjournal.comyoutube.com

Transition Metal-Catalyzed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. In the context of isoquinoline synthesis, transition metal catalysts, particularly those based on rhodium, have been extensively explored for their ability to mediate the direct coupling of C-H bonds with various partners. researchgate.net

Rhodium(III)-catalyzed C-H activation has become a premier method for the construction of isoquinoline and isoquinolone scaffolds. organic-chemistry.orgacs.orgnih.gov These reactions typically involve the use of a directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. The general catalytic cycle involves C-H activation to form a rhodacycle intermediate, followed by insertion of a coupling partner (such as an alkyne or alkene), and subsequent reductive elimination to afford the final product and regenerate the active catalyst. acs.orgnih.gov

The synthesis of substituted isoquinolines can be achieved through the annulation of various starting materials. For instance, N-methoxybenzamides can react with diazo compounds in a Rh(III)-catalyzed process involving tandem C-H activation, cyclization, and condensation to yield isoquinolones with excellent regioselectivity. rsc.org Similarly, N-chloroimines and alkenes can be coupled under mild, oxidant-free conditions to assemble isoquinoline derivatives. acs.org The synthesis of 3-methylisoquinolines has also been reported through the 6π-electron cyclization/elimination of 1-azatrienes. acs.org

The introduction of the chloro, methoxy, and methyl groups of this compound could be envisioned through the careful selection of appropriately substituted starting materials for a Rh(III)-catalyzed annulation reaction. For example, a substituted benzamide (B126) or imine bearing the methoxy group could be coupled with a chloro-substituted alkyne or a methyl-substituted coupling partner. The inherent regioselectivity of the C-H activation, guided by the directing group, would be crucial for achieving the desired substitution pattern.

Catalyst System Starting Materials Key Transformation Product
[CpRhCl₂]₂ / AgSbF₆N-methoxybenzamide, Diazo compoundC-H activation, cyclization, condensationSubstituted Isoquinolone
[CpRhCl₂]₂ / CsOAcN-chloroimine, AlkyneC-H activation, annulationSubstituted Isoquinoline
Rh(III) catalyst1-Azatriene6π-electron cyclization/elimination3-Methylisoquinoline (B74773)

Organocatalytic and Metal-Free Synthetic Routes

In recent years, organocatalysis has gained significant traction as a sustainable and efficient alternative to metal-catalyzed transformations. While specific organocatalytic routes to this compound are not prevalent in the literature, general organocatalytic methods for the synthesis of disubstituted indolinones, which are structurally related to isoquinolones, have been developed. organic-chemistry.org These methods often rely on the construction of asymmetric quaternary carbons and provide a foundation for developing enantioselective syntheses of complex heterocyclic systems. organic-chemistry.org The application of these principles to the synthesis of highly substituted isoquinolines represents a promising area for future research.

Metal-free synthetic approaches to the isoquinoline core have also been explored. These methods often rely on cascade reactions and provide environmentally benign pathways to these important heterocycles. For instance, the synthesis of isoquinoline-1,3(2H,4H)-diones can be achieved through radical cascade reactions of acryloyl benzamides with various radical precursors. nih.gov

Photochemical and Electrocyclization Pathways to Isoquinoline Scaffolds

Photochemical reactions offer unique pathways for the construction of complex molecular architectures under mild conditions. A controlled radical cyclization cascade of o-alkynylated benzamides, initiated by a metal-free photoredox catalyst, can lead to the formation of substituted isoquinoline-1,3,4(2H)-triones. rsc.orgnih.gov This process involves an amidyl N-centered radical addition to the C-C triple bond via a proton-coupled electron transfer (PCET) mechanism. rsc.orgnih.gov The resulting triones can serve as versatile intermediates for further elaboration into highly functionalized isoquinolines. The position of substituents on the starting benzamide directs the final substitution pattern of the isoquinoline product.

The photochemistry of methoxy-substituted isoquinoline N-oxides has also been investigated, revealing that the position of the methoxy group has a significant directing effect on the photoreactions, leading to various photoisomers including 1(2H)-isoquinolones. nih.gov

Strategic Incorporation of Chloro, Methoxy, and Methyl Groups

The introduction of a chlorine atom at the C-1 position of the isoquinoline ring is a crucial step in the synthesis of the target compound. A direct and efficient method for this transformation involves the treatment of a precursor isoquinoline N-oxide with a chlorinating agent such as phosphoryl chloride (POCl3). For example, 1-chloro-7-methoxyisoquinoline (B1592830) can be synthesized from 7-methoxyisoquinoline-N-oxide hydrochloride by heating with phosphoryl chloride. rsc.org A similar strategy can be employed for the synthesis of 1-chloro-4-methylisoquinoline (B1593203) from 4-methyl-2H-isoquinolin-1-one and POCl3. mdpi.com These methods demonstrate the feasibility of regioselective chlorination at the desired position.

Metal-free, remote C-H halogenation of quinoline (B57606) derivatives has also been achieved using trihaloisocyanuric acid as the halogen source, offering an economical and environmentally friendly alternative. While this has been demonstrated for quinolines, the principles could potentially be adapted for the regioselective halogenation of isoquinolines.

PrecursorReagentProductReference
7-Methoxyisoquinoline-N-oxide hydrochloridePhosphoryl chloride (POCl3)1-Chloro-7-methoxyisoquinoline rsc.org
4-Methyl-2H-isoquinolin-1-onePhosphoryl chloride (POCl3)1-Chloro-4-methylisoquinoline mdpi.com

The presence of a methoxy group at the C-7 position significantly influences the electronic properties and potential biological activity of the isoquinoline core. The synthesis of 7-methoxyisoquinoline (B1361142) can be achieved through a cyclization reaction using 3-methoxybenzaldehyde and aminoethyl glycol as starting materials. This approach provides a straightforward method for incorporating the methoxy group into the benzene ring of the isoquinoline system at the desired position.

The manipulation of methoxy groups in photochemical reactions of isoquinoline N-oxides has been shown to direct the outcome of the reaction, highlighting the importance of this substituent in controlling reactivity and selectivity. nih.gov

Methyl Group Installation via Alkylation and Cyclization Reactions

The introduction of a methyl group at the C-3 position of the isoquinoline core is a synthetic challenge that often cannot be addressed by classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, which typically functionalize the C-1 position. organic-chemistry.orgorganicreactions.org The Bischler-Napieralski reaction, for instance, involves the cyclization of β-phenethylamides, where the acyl group of the amide becomes the C-1 substituent of the resulting 3,4-dihydroisoquinoline. wikipedia.org Therefore, alternative and modern strategies are required for the regioselective installation of a methyl group at C-3.

Recent advancements in organometallic chemistry have provided powerful tools for C-H activation and functionalization, enabling direct routes to 3-substituted isoquinolines. One notable method is the palladium(II)-catalyzed tandem C–H allylation and oxidative cyclization of benzylamines with allyl acetate. acs.org This one-pot, two-step process allows for the direct synthesis of a variety of 3-methylisoquinoline derivatives in moderate to good yields. The reaction proceeds through a palladium-catalyzed allylation of the benzylamine (B48309) at the ortho position, followed by an intramolecular amination and subsequent aromatization to yield the final 3-methylisoquinoline product. acs.org

Another contemporary approach involves radical-mediated cyclization reactions. Metal-free, oxidative cascade reactions of N-substituted allylbenzamides can be initiated to form 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgnih.gov These reactions proceed through a sequence involving the cleavage of a C(sp³)–H bond, alkylation, and subsequent intramolecular cyclization. nih.gov While this specific example leads to a dihydroisoquinolinone, modifications in substrates and reaction conditions can be tailored to produce fully aromatic isoquinoline systems. These radical-based methods offer a complementary strategy for constructing the isoquinoline scaffold with specific substitution patterns.

Table 1: Comparison of Modern Cyclization Strategies for 3-Methylisoquinoline Synthesis
MethodologyKey ReagentsReaction TypeKey FeaturesReference
Palladium-Catalyzed Tandem ReactionPd(II) catalyst, Allyl acetate, BenzylamineC-H Activation / Oxidative CyclizationDirect synthesis of 3-methylisoquinolines; One-pot procedure. acs.org
Radical-Mediated Cascade ReactionRadical initiator (e.g., DTBP), N-allylbenzamidesRadical Alkylation / Intramolecular CyclizationMetal-free conditions; Forms dihydroisoquinolinone core. beilstein-journals.orgnih.gov

Total Synthesis of Complex Isoquinoline Natural Product Precursors Incorporating Chloro and Methoxy Moieties

Substituted isoquinolines, such as those bearing chloro and methoxy groups, are valuable precursors in the total synthesis of complex natural products, particularly marine alkaloids. nih.govresearchgate.net The specific functionalities on the isoquinoline ring serve as handles for further chemical transformations and are often integral to the final structure and biological activity of the target molecule. A prime example of such complex targets is the Ecteinascidin (Et) family of antitumor antibiotics, isolated from the marine tunicate Ecteinascidia turbinata. nih.gov

Ecteinascidin 743 (Trabectedin), a prominent member of this family, is a potent antitumor agent composed of three fused tetrahydroisoquinoline subunits (A, B, and C). nih.govnih.gov Its total synthesis is a significant challenge that relies on a convergent approach, assembling several highly functionalized building blocks. These precursors are typically complex, chiral molecules derived from amino acids, featuring multiple methoxy and protected hydroxyl groups on the aromatic rings. For instance, a key building block in several syntheses of Et-743 is a derivative of L-3-hydroxy-4-methoxy-5-methyl phenylalanol. nih.govsigmaaldrich.com

The synthetic strategies for Ecteinascidins highlight the importance of meticulously crafted isoquinoline precursors. While published syntheses of Et-743 itself may not specifically use a this compound intermediate, this structural motif represents a key pharmacophore that could be incorporated into synthetic analogues to modulate biological activity. The presence of a chlorine atom can significantly influence a molecule's metabolic stability and binding interactions, while the methoxy group is a common feature in the natural product's core structure. A precursor like this compound could be employed in synthetic routes that utilize cross-coupling reactions (e.g., Suzuki or Stille coupling) at the C-1 position after displacement of the chloro group, allowing for the attachment of other complex fragments necessary to build the polycyclic framework of Ecteinascidin analogues.

Table 2: Role of Substituted Isoquinoline Precursors in Natural Product Synthesis
Natural Product Target (Example)Precursor TypeKey Functional GroupsRole in SynthesisReference
Ecteinascidin 743Substituted TetrahydroisoquinolinesMethoxy, Hydroxyl, MethylForms the core polycyclic structure of the final molecule through sequential couplings and cyclizations. nih.govnih.gov
Ecteinascidin Analogues (Hypothetical)This compoundChloro, Methoxy, MethylServes as a versatile building block; the chloro group at C-1 acts as a leaving group for introducing complexity via cross-coupling reactions.N/A

Chemical Reactivity and Transformation Pathways of 1 Chloro 7 Methoxy 3 Methylisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The C-1 position of the isoquinoline (B145761) ring is analogous to the α-position of pyridine (B92270), making it electron-deficient. This deficiency is caused by the powerful electron-withdrawing inductive effect of the adjacent nitrogen atom. Consequently, the chlorine atom at this position is highly activated towards nucleophilic aromatic substitution (SNAr).

The activated C-1 chlorine atom can be displaced by a wide array of nucleophiles, providing a versatile method for the synthesis of diverse 1-substituted isoquinoline derivatives. This reactivity is a cornerstone of isoquinoline chemistry, enabling the introduction of various functionalities. Common transformations include reactions with oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have emerged as powerful alternatives to classical SNAr for forming C-C, C-N, and C-O bonds at the C-1 position, often proceeding under milder conditions with broader substrate scope. organic-chemistry.orgrsc.org For instance, Suzuki coupling allows for the introduction of aryl or vinyl groups by reacting the chloro-isoquinoline with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netresearchgate.net Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds with a wide range of primary and secondary amines. researchgate.net

Table 1: Illustrative Nucleophilic Substitution Reactions at the C-1 Position

Nucleophile ClassSpecific Nucleophile (Example)Reagent TypeProduct Type
Oxygen Sodium Methoxide (NaOCH₃)O-Nucleophile1-Methoxy-7-methoxy-3-methylisoquinoline
Nitrogen Aniline (C₆H₅NH₂)N-NucleophileN-Phenyl-(7-methoxy-3-methylisoquinolin-1-yl)amine
Sulfur Sodium Thiophenoxide (NaSPh)S-Nucleophile7-Methoxy-3-methyl-1-(phenylthio)isoquinoline
Carbon Phenylboronic AcidOrganometallic7-Methoxy-3-methyl-1-phenylisoquinoline

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient C-1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which stabilizes the complex.

In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product. The presence of the ring nitrogen is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction. For polyhalogenated systems, regioselectivity is often observed, with substitution occurring preferentially at the most electron-deficient positions, such as C-4 in quinazolines. nih.govnih.gov

Electrophilic Aromatic Substitution (SEAr) on the Isoquinoline Core

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the π-system of the aromatic ring. byjus.commsu.edu In the case of 1-chloro-7-methoxy-3-methylisoquinoline, the reaction's regioselectivity is governed by the directing effects of the existing substituents and the inherent reactivity of the fused ring system. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution is strongly favored to occur on the benzenoid ring.

The regiochemical outcome of SEAr reactions is determined by the combined electronic effects of the methoxy (B1213986) and methyl groups on the benzenoid ring.

7-Methoxy Group: The methoxy group is a powerful activating group due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen into the aromatic ring. It is also an ortho-, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself, which are C-6 and C-8.

3-Methyl Group: The methyl group is a weakly activating group through inductive effects and hyperconjugation. Its influence on the benzenoid ring is minimal compared to the methoxy group.

Given the potent activating and directing effect of the 7-methoxy group, electrophilic attack is overwhelmingly directed to the C-6 and C-8 positions. The C-5 position is sterically hindered by the adjacent fused pyridine ring (the peri-position), making substitution there less likely. Between the C-6 and C-8 positions, the specific outcome would depend on the steric bulk of the electrophile and the precise reaction conditions, though the C-8 position is often favored if not sterically prohibited.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
MethoxyC-7+M > -IStrongly ActivatingOrtho, Para (to C-6, C-8)
MethylC-3+I, HyperconjugationWeakly ActivatingOrtho, Para
Ring NitrogenN-2-I, -MStrongly DeactivatingMeta (to C-4)

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided new avenues for the selective alkylation and arylation of heterocyclic cores. nih.gov These methods can sometimes override the inherent electronic directing effects of the substituents by using a directing group to guide a catalyst to a specific C-H bond. nih.gov While specific applications to this compound are not extensively documented, C-H activation strategies represent a powerful tool for functionalizing such scaffolds at positions that are difficult to access through classical SEAr reactions. nih.govresearchgate.net

Reduction Reactions of the Isoquinoline Nitrogen Heterocycle

The pyridine part of the isoquinoline ring system can be readily reduced without affecting the benzenoid ring. The most common method for this transformation is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere typically leads to the selective reduction of the 1,2-double bond, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative.

It is important to note that under certain catalytic hydrogenation conditions, especially with palladium catalysts, a competing reaction of reductive dehalogenation can occur. This would result in the cleavage of the C-Cl bond at the C-1 position, replacing the chlorine atom with a hydrogen atom. The choice of catalyst, solvent, and reaction conditions is therefore critical to control the outcome between ring reduction and dehalogenation.

Catalytic Hydrogenation for Tetrahydroisoquinoline Formation

The complete reduction of the isoquinoline core in this compound to a tetrahydroisoquinoline derivative is a key transformation. This is typically achieved through catalytic hydrogenation, where both the pyridine and the benzene (B151609) ring are saturated. Common catalysts for this transformation include platinum oxide (PtO₂) and Raney Nickel, often under elevated hydrogen pressure and temperature.

The reaction proceeds via the saturation of the pyridine ring first, which is generally more susceptible to reduction than the benzene ring, followed by the reduction of the carbocyclic portion. The chlorine atom at the 1-position is often reductively cleaved during this process, being replaced by a hydrogen atom.

Table 1: Representative Conditions for Catalytic Hydrogenation of Isoquinolines

CatalystSolventPressure (atm)Temperature (°C)Product Type
PtO₂Acetic Acid1-3Room TemperatureTetrahydroisoquinoline
Raney NiEthanol (B145695)50-100100-150Tetrahydroisoquinoline
Palladium on Carbon (Pd/C)Methanol/HCl1Room TemperatureTetrahydroisoquinoline

This table presents generalized conditions for isoquinoline hydrogenation; specific conditions for this compound may vary.

Selective Reduction of the Pyridine Ring

Selective reduction of the electron-deficient pyridine ring of the isoquinoline system can be achieved under specific conditions, yielding a 1,2,3,4-tetrahydroisoquinoline while leaving the benzene ring intact. This transformation is valuable as the resulting tetrahydroisoquinoline core is a prevalent motif in many natural products and pharmaceuticals.

Methods for this selective reduction include the use of sodium borohydride (B1222165) in the presence of a nickel(II) salt or sodium cyanoborohydride in an acidic medium. acs.org Another effective method is the Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source. nih.gov For alkoxy-substituted isoquinolines, the Birch reduction can be particularly effective in selectively reducing the pyridine portion. acs.org

It is important to note that during these reductions, the chloro group at the 1-position may also be susceptible to reduction, depending on the chosen reagents and reaction conditions.

Oxidation Pathways of this compound

N-Oxidation Reactions and their Rearrangements

The nitrogen atom of the isoquinoline ring can be readily oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide is a versatile intermediate.

Isoquinoline N-oxides are known to undergo rearrangement reactions, such as the Boekelheide rearrangement, when treated with acetic anhydride. This reaction typically involves the migration of the oxygen atom from the nitrogen to an adjacent carbon atom, often the methyl group at the 3-position, to form an acetoxymethylisoquinoline after hydrolysis. This provides a pathway to functionalize the methyl group. Furthermore, isoquinoline N-oxides can be used to introduce substituents at the C1 position through deoxygenative functionalization. beilstein-journals.org

Side-Chain Oxidation of the Methyl Group

The methyl group at the 3-position of this compound is a benzylic position and is therefore susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), can oxidize the methyl group to a carboxylic acid. This reaction would yield 1-chloro-7-methoxyisoquinoline-3-carboxylic acid.

For this oxidation to occur, the benzylic carbon must possess at least one hydrogen atom. The reaction proceeds through a series of oxidative steps, with the final product being the highly oxidized carboxylic acid. This transformation is useful for introducing a versatile functional group that can be further modified.

Radical Reactions Involving this compound

While specific radical reactions involving this compound are not extensively documented, the principles of radical chemistry suggest potential transformations. The chloro-substituted aromatic ring can participate in radical reactions. For instance, under photolytic or radical-initiating conditions, the chlorine atom could be abstracted to form an isoquinolyl radical. This radical could then participate in various radical-mediated processes, such as coupling reactions or additions to unsaturated systems.

Furthermore, the benzylic hydrogens of the methyl group are susceptible to radical abstraction. This could initiate a radical chain reaction, leading to halogenation or other functionalization at the methyl group. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation would be expected to yield 1-chloro-7-methoxy-3-(bromomethyl)isoquinoline.

Metalation and Cross-Coupling Reactions for Further Functionalization

The chlorine atom at the 1-position of this compound provides a handle for a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the isoquinoline core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloro-isoquinoline with a boronic acid or ester. fishersci.frresearchgate.net This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 1-position.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloro-isoquinoline with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the 1-position. wikipedia.org

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the chloro-isoquinoline with a terminal alkyne. organic-chemistry.orgwikipedia.org This is a highly effective method for introducing alkynyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the chloro-isoquinoline with an amine. This allows for the synthesis of a wide range of 1-aminoisoquinoline (B73089) derivatives.

Metalation: Direct metalation of the isoquinoline ring can be achieved using strong bases like organolithium reagents. While the chlorine at C1 is a site for coupling, directed ortho-metalation could potentially occur at positions activated by the methoxy group or the ring nitrogen, followed by quenching with an electrophile to introduce other substituents.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base1-Aryl/Vinyl-isoquinoline
HeckAlkenePd(OAc)₂, PPh₃, Base1-Vinyl-isoquinoline
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base1-Alkynyl-isoquinoline
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand, Base1-Amino-isoquinoline

This table illustrates potential applications of common cross-coupling reactions to the target molecule.

Advanced Spectroscopic and Analytical Characterization Techniques in Isoquinoline Research

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Isoquinoline (B145761) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 1-Chloro-7-methoxy-3-methylisoquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, with the molecular formula C₁₁H₁₀ClNO, a hypothetical ¹H NMR spectrum would display distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the isoquinoline core.

The aromatic protons on the benzene (B151609) ring portion of the isoquinoline would likely appear in the range of δ 7.0-8.5 ppm. The exact positions would be determined by their location relative to the methoxy group and the fused pyridine (B92270) ring. The proton on the pyridine ring (at position 4) would also resonate in this aromatic region but might be shifted downfield due to the electronegativity of the adjacent nitrogen atom.

The three protons of the methoxy group (–OCH₃) would typically appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. This signal is expected in the range of δ 3.8-4.0 ppm. The three protons of the methyl group (–CH₃) at position 3 would also present as a singlet, likely in the region of δ 2.4-2.6 ppm, a typical range for a methyl group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.5 Multiplet
Methoxy-H (–OCH₃) 3.9 Singlet

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The aromatic carbons of the isoquinoline ring would resonate in the typical downfield region of δ 120-160 ppm. The carbon atom bonded to the chlorine (C-1) would be significantly affected, as would the carbon bonded to the methoxy group (C-7). The carbon of the methoxy group itself is expected around δ 55-60 ppm, while the methyl group carbon would appear further upfield, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl 150 - 155
Aromatic C-O 158 - 162
Other Aromatic C 110 - 140
Methoxy C (–OCH₃) 55 - 60

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for a more definitive structural assignment. A COSY spectrum would reveal correlations between coupled protons, helping to assign the signals of the aromatic protons. An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₀ClNO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 207.66 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there would be two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl ([M]⁺) and another, about one-third the intensity, at m/z+2 corresponding to the molecule with ³⁷Cl ([M+2]⁺). This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺. Another likely fragmentation would be the loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺. The isoquinoline ring itself is relatively stable, but further fragmentation could occur under high-energy conditions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Interpretation
[M]⁺ ~207 Molecular ion with ³⁵Cl
[M+2]⁺ ~209 Molecular ion with ³⁷Cl
[M-15]⁺ ~192 Loss of •CH₃

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-N stretching within the isoquinoline ring would likely appear in the 1350-1000 cm⁻¹ region. The C-O stretching of the methoxy group would produce a strong band around 1250 cm⁻¹ (for the aryl-O stretch) and 1050 cm⁻¹ (for the O-CH₃ stretch). The C-Cl stretch is typically found in the fingerprint region, between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the isoquinoline ring in this compound would lead to strong absorption in the UV region, likely showing multiple bands corresponding to π→π* transitions. The presence of substituents like the chloro and methoxy groups would cause shifts in the absorption maxima compared to unsubstituted isoquinoline.

Theoretical and Computational Investigations of 1 Chloro 7 Methoxy 3 Methylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential tools for predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into how a molecule will behave in chemical reactions by analyzing its electron distribution and orbital energies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for calculating global and local reactivity descriptors, which help predict a molecule's chemical behavior. For isoquinoline (B145761) derivatives, these indices reveal how substituents like chloro, methoxy (B1213986), and methyl groups influence the molecule's stability and reaction sites.

Key global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. mdpi.com

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Table 1: Calculated Global Reactivity Descriptors for the Analog 1-Chloroisoquinoline (B32320) Data sourced from a study on 1-chloroisoquinoline, intended for illustrative purposes. researchgate.net

DescriptorSymbolValue (eV)Formula
HOMO EnergyEHOMO-6.83-
LUMO EnergyELUMO-1.54-
Energy GapΔE5.29ELUMO - EHOMO
Ionization PotentialI6.83-EHOMO
Electron AffinityA1.54-ELUMO
Chemical Potentialμ-4.185(EHOMO + ELUMO) / 2
Electronegativityχ4.185-(EHOMO + ELUMO) / 2
Chemical Hardnessη2.645(ELUMO - EHOMO) / 2
Chemical SoftnessS0.3781 / (2η)
Electrophilicity Indexω3.30μ² / (2η)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that reactions are primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. pku.edu.cnnumberanalytics.com The energies and spatial distributions of these orbitals are critical for understanding reaction pathways. nih.govnumberanalytics.com

For substituted isoquinolines, the distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital): Represents the region of highest electron density, acting as an electron donor. It is susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the region of lowest electron density, acting as an electron acceptor. It is susceptible to attack by nucleophiles. nih.gov

In a study of 1-chloroisoquinoline, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated around the pyridine (B92270) ring, indicating that nucleophilic attacks are likely to occur in that region. researchgate.net For 1-Chloro-7-methoxy-3-methylisoquinoline, the electron-donating methoxy group at position 7 and the methyl group at position 3 would likely raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) than unsubstituted isoquinoline. The electron-withdrawing chlorine at position 1 would lower the LUMO energy, making this site a primary target for nucleophilic substitution.

Mechanistic Studies of Isoquinoline Reactions using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions, including those used to synthesize isoquinoline derivatives. rsc.org DFT calculations can map out entire reaction pathways, identifying transition states, intermediates, and the associated energy barriers. This allows chemists to understand reaction feasibility, predict product selectivity, and optimize conditions.

The synthesis of the isoquinoline core can be achieved through various methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, which typically involve electrophilic aromatic substitution. researchgate.netwikipedia.org More modern synthetic strategies often employ transition-metal-catalyzed C-H activation and annulation reactions. nih.gov

For a substituted molecule like this compound, computational studies could be used to investigate:

Regioselectivity of Synthesis: Predicting the outcome of cyclization reactions by calculating the activation energies for the formation of different isomers.

Catalyst-Substrate Interactions: Modeling the interaction of the precursor molecules with a metal catalyst to understand how the catalyst facilitates bond formation.

Nucleophilic Substitution Reactions: Investigating the mechanism of replacing the chlorine atom at the C1 position. Computational analysis can determine whether the reaction proceeds via an SNAr (addition-elimination) or another pathway by calculating the energies of the relevant intermediates and transition states.

For instance, computational modeling of the reaction between a β-phenylethylamine precursor and an acylating agent (a key step in the Bischler-Napieralski synthesis) could reveal the precise geometry of the transition state for the cyclization step, explaining why substitution occurs at a specific position on the aromatic ring.

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the methyl group attached to the oxygen atom of the methoxy substituent.

The isoquinoline ring system itself is largely planar and rigid. However, the orientation of the methoxy group relative to the ring can be explored computationally. By performing a potential energy surface (PES) scan, where the dihedral angle (e.g., C8-C7-O-Cmethyl) is systematically rotated, computational software can identify the lowest energy (most stable) conformer.

While the energy barrier for this rotation is typically low, the preferred conformation can be influenced by subtle steric and electronic interactions with adjacent atoms. In this molecule, the methoxy group is relatively unhindered, so a conformation where the methyl group lies in or near the plane of the isoquinoline ring is likely to be the most stable. A thorough conformational study, often combining quantum chemical calculations with techniques like Nuclear Overhauser Effect (NOE) spectroscopy in experimental settings, can confirm the predominant solution-state structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Activity, e.g., catalyst binding, not biological)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with a specific activity. fiveable.me While widely used for predicting biological activity, QSAR can also be applied to model chemical reactivity, such as the efficiency of a molecule as a ligand in catalysis or its binding affinity to a surface.

In the context of chemical activity for this compound, a QSAR study could be developed to predict its performance in a specific chemical process, for example, as a ligand in a palladium-catalyzed cross-coupling reaction. The process would involve:

Data Set Collection: Synthesizing a series of related isoquinoline derivatives with varying substituents and experimentally measuring their performance (e.g., reaction yield, turnover number) in the catalytic reaction.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each derivative. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors. researchgate.net

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the calculated descriptors to the observed chemical activity. nih.gov

Model Validation: Testing the model's predictive power using internal (cross-validation) and external validation sets of molecules not used in the model's creation. nih.gov

A successful QSAR model could identify which structural features (e.g., the electronic nature of the substituent at position 7, the steric bulk at position 3) are most critical for catalyst binding and efficiency. This would enable the in silico design of more effective isoquinoline-based ligands before undertaking their synthesis. Although specific QSAR studies on the catalyst binding of this molecule are not available, the methodology is a standard approach in modern catalyst design. japsonline.com

Spectroscopic Property Prediction and Validation

Computational quantum chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT calculations are commonly used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net A study on the related 1-chloroisoquinoline demonstrated very good agreement between the vibrational wavenumbers calculated using DFT (B3LYP/6-31+G(d,p)) and the experimentally measured FT-IR and FT-Raman spectra. researchgate.net For this compound, specific predicted frequencies would correspond to C-Cl stretching, C-O-C stretching of the methoxy group, C-H vibrations of the methyl group, and the characteristic vibrations of the isoquinoline core.

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts. nih.gov The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., TMS). These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. For this molecule, distinct chemical shifts would be predicted for the methyl protons of the methoxy and C3-methyl groups, as well as for each unique aromatic proton and carbon atom on the isoquinoline ring.

Table 2: Predicted Spectroscopic Features for this compound These are generalized predictions based on functional group analysis and data from analogous structures.

SpectroscopyFunctional GroupExpected Wavenumber (cm⁻¹) / Chemical Shift (ppm)
FT-IR Aromatic C-H stretch3000-3100
Aliphatic C-H stretch (CH₃)2850-3000
C=N / C=C stretch (ring)1500-1650
C-O stretch (methoxy)1050-1250
C-Cl stretch700-850
¹H NMR Aromatic Protons7.0-8.5 ppm
Methoxy Protons (-OCH₃)3.8-4.2 ppm
Methyl Protons (-CH₃)2.4-2.8 ppm
¹³C NMR Aromatic Carbons110-160 ppm
Methoxy Carbon (-OCH₃)55-60 ppm
Methyl Carbon (-CH₃)15-25 ppm

Structural Modifications and Derivative Synthesis of 1 Chloro 7 Methoxy 3 Methylisoquinoline

Systematic Variation of Substituents at the Isoquinoline (B145761) Core

The functional groups of 1-Chloro-7-methoxy-3-methylisoquinoline can be selectively modified to produce a library of analogues with varied electronic and steric properties.

The chlorine atom at the C1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution, making it a key site for introducing other halogens. This transformation, known as a halogen exchange (HALEX) reaction, is crucial for tuning the reactivity of the molecule for subsequent cross-coupling reactions. science.gov

While the classic Finkelstein reaction is typically used for alkyl halides wikipedia.orgyoutube.com, analogous transformations for aryl halides, often termed aromatic Finkelstein reactions, require metal catalysis. wikipedia.orgnih.gov For instance, the conversion of the 1-chloro derivative to a 1-iodo derivative can be achieved using sodium iodide with a copper(I) iodide catalyst and a diamine ligand. nih.gov Similarly, transformation to a 1-fluoro derivative, which can significantly alter the compound's electronic properties, may be accomplished using fluoride (B91410) sources like potassium fluoride in polar aprotic solvents, although this is often more challenging on electron-rich aromatic systems.

Target HalogenReagents and CatalystsTypical ConditionsProduct
Fluorine (F)KF or CsF, Palladium catalyst, Ligand (e.g., SPhos)High temperature, Polar aprotic solvent (e.g., DMF, DMSO)1-Fluoro-7-methoxy-3-methylisoquinoline
Bromine (Br)NaBr, NiBr₂, TributylphosphineHigh temperature (e.g., 140°C), HMPA1-Bromo-7-methoxy-3-methylisoquinoline
Iodine (I)NaI, CuI, N,N'-Dimethyl-1,2-cyclohexanediamineReflux in dioxane1-Iodo-7-methoxy-3-methylisoquinoline
Table 1: Representative Halogen Exchange Reactions for this compound.

The methoxy (B1213986) group at the C7 position can be modified to introduce a variety of other alkoxy groups, which can influence the molecule's lipophilicity and binding interactions. This is typically a two-step process involving demethylation to the corresponding phenol, followed by re-alkylation.

Strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) are commonly used for the selective cleavage of the aryl methyl ether to yield 7-hydroxy-1-chloro-3-methylisoquinoline. Following demethylation, the resulting hydroxyl group can be alkylated under basic conditions (e.g., using potassium carbonate or sodium hydride) with a range of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide, or longer alkyl chains) to synthesize a library of 7-alkoxy derivatives. nih.gov

Reaction StepReagentIntermediate/Product
DemethylationBBr₃ in CH₂Cl₂1-Chloro-7-hydroxy-3-methylisoquinoline
AlkylationEthyl iodide (C₂H₅I), K₂CO₃ in DMF1-Chloro-7-ethoxy-3-methylisoquinoline
AlkylationPropyl bromide (C₃H₇Br), K₂CO₃ in DMF1-Chloro-7-propoxy-3-methylisoquinoline
AlkylationBenzyl bromide (BnBr), K₂CO₃ in DMF1-Chloro-7-(benzyloxy)-3-methylisoquinoline
Table 2: Synthesis of Higher Alkoxy Derivatives via Demethylation and Re-alkylation.

The methyl group at the C3 position offers another site for structural diversification. nih.gov One common strategy involves radical bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. This yields the 3-(bromomethyl) derivative, a versatile electrophile. This intermediate can then react with various nucleophiles to introduce a wide range of functional groups. For example, reaction with sodium cyanide can introduce a cyanomethyl group, which can be further hydrolyzed to a carboxymethyl group. Alternatively, reaction with Grignard reagents or organocuprates can be used to extend the alkyl chain.

Reaction TypeReagentsProduct
Radical BrominationN-Bromosuccinimide (NBS), AIBN3-(Bromomethyl)-1-chloro-7-methoxyisoquinoline
Nucleophilic Substitution (Cyanation)NaCN in DMSO2-(1-Chloro-7-methoxyisoquinolin-3-yl)acetonitrile
Chain Extension (Grignard)CH₃MgBr, CuI (catalyst)1-Chloro-3-ethyl-7-methoxyisoquinoline
Wittig Reaction Precursor1. PPh₃; 2. Base (e.g., n-BuLi)(1-Chloro-7-methoxyisoquinolin-3-yl)methyl]triphenylphosphonium salt
Table 3: Potential Diversification Pathways for the C3-Methyl Group.

Synthesis of Fused Ring Systems Incorporating the Isoquinoline Moiety

Fusing additional heterocyclic rings onto the isoquinoline core can lead to novel polycyclic systems with unique chemical and biological properties. The this compound is a valuable precursor for such syntheses. One common strategy involves substituting the C1-chloro group with a dinucleophilic reagent, followed by an intramolecular cyclization.

For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield a 1-hydrazinylisoquinoline (B93899) intermediate. This intermediate can then be cyclized with various one-carbon electrophiles to form fused triazole rings. Reaction with formic acid or triethyl orthoformate would yield a triazolo[4,3-a]isoquinoline derivative. Similarly, reaction with α-haloketones followed by cyclization can be used to construct fused imidazole (B134444) or pyrazine (B50134) rings. nih.gov Another approach is through cycloaddition reactions, where the isoquinoline ring system acts as a component in building a larger fused structure.

Preparation of N-Substituted Isoquinolinium Salts and N-Oxides

The nitrogen atom of the isoquinoline ring can be readily functionalized to form N-oxides or N-substituted isoquinolinium salts.

N-Oxides: Oxidation of the isoquinoline nitrogen can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. mdpi.com This reaction yields this compound N-oxide. The N-oxide functionality not only modifies the electronic properties of the ring system but also serves as a directing group for further functionalization, particularly at the C8 position. Furthermore, N-oxides are key intermediates in the synthesis of 1-chloroisoquinolines; treatment of a 7-methoxyisoquinoline (B1361142) N-oxide with phosphoryl chloride (POCl₃) is a standard method to introduce the C1-chloro substituent. chemicalbook.com

N-Substituted Isoquinolinium Salts: The lone pair of electrons on the isoquinoline nitrogen makes it nucleophilic, allowing it to react with alkylating agents to form quaternary isoquinolinium salts. This is typically achieved by treating the parent isoquinoline with an alkyl halide, such as methyl iodide or benzyl bromide, in a suitable solvent. The resulting salts are ionic compounds with increased water solubility and altered biological properties compared to the neutral parent molecule.

Derivative TypeReagentsProduct Name
N-Oxidem-CPBA or H₂O₂/CH₃COOHThis compound N-oxide
Isoquinolinium SaltMethyl iodide (CH₃I)1-Chloro-7-methoxy-2,3-dimethylisoquinolin-2-ium iodide
Isoquinolinium SaltBenzyl bromide (BnBr)2-Benzyl-1-chloro-7-methoxy-3-methylisoquinolin-2-ium bromide
Table 4: N-Functionalization of this compound.

Regioisomeric Studies and Synthesis of Related Isoquinoline Isomers

The synthesis of specific regioisomers of substituted isoquinolines is a significant challenge in organic chemistry, as the substitution pattern is largely determined by the starting materials. The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the cyclization of a β-phenylethylamide using a dehydrating agent like POCl₃. wikipedia.orgorganic-chemistry.org

To synthesize this compound, the Bischler-Napieralski reaction would typically start from N-[2-(3-methoxyphenyl)ethyl]acetamide. The cyclization of this precursor preferentially occurs at the position para to the activating methoxy group, leading to the desired 7-methoxy substitution pattern in the resulting dihydroisoquinoline. Subsequent oxidation and chlorination would yield the final product.

To obtain other regioisomers, one would need to start with differently substituted phenylethylamines. For example:

6-Methoxy Isomer: Starting with N-[2-(4-methoxyphenyl)ethyl]acetamide would lead to the formation of the 6-methoxy-3-methylisoquinoline (B169585) core.

5-Methoxy or 8-Methoxy Isomers: Starting with N-[2-(2-methoxyphenyl)ethyl]acetamide could potentially yield a mixture of 5-methoxy and 7-methoxy isomers, although steric hindrance often disfavors cyclization at the position ortho to the methoxy group.

Non Pharmacological Applications of 1 Chloro 7 Methoxy 3 Methylisoquinoline and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

1-Chloro-7-methoxy-3-methylisoquinoline and its related derivatives are highly valued as intermediates in organic synthesis due to the reactivity of the substituted isoquinoline (B145761) core. The chloro-substituent at the 1-position is a particularly useful functional group, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups at this position, leading to the creation of a diverse library of isoquinoline derivatives.

The presence of the electron-donating methoxy (B1213986) and methyl groups can also influence the reactivity and regioselectivity of subsequent chemical transformations. Modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions, have further expanded the utility of chloro-substituted isoquinolines. nih.govnih.gov For instance, palladium-catalyzed reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at the 1-position. nih.gov These synthetic methodologies are crucial for building more complex molecular architectures that are foundational to the development of functional materials and other specialized chemicals. researchgate.net

Applications in Materials Science and Polymer Chemistry

The rigid, planar structure and the electron-rich nature of the isoquinoline ring system make its derivatives, including this compound, attractive candidates for applications in materials science. amerigoscientific.com Isoquinoline-based compounds have been investigated for their potential in creating conductive polymers, optical materials, and various types of sensors. amerigoscientific.com The ability to tailor the electronic properties of the isoquinoline core through the introduction of different substituents allows for the fine-tuning of the material's properties for specific applications. amerigoscientific.com

Isoquinoline derivatives have a historical and ongoing role in the production of dyes and pigments. amerigoscientific.comwikipedia.orgchemicalbook.com The extended π-conjugated system of the isoquinoline ring is responsible for the absorption and emission of light, a fundamental property of chromophores. By modifying the substituents on the isoquinoline core, the color and stability of the resulting dyes can be precisely controlled. amerigoscientific.com For example, certain isoquinoline derivatives are used in the manufacturing of paints and have been explored as sensitizing agents in color film technology. chemicalbook.com The vibrant colors and good stability of isoquinoline-based dyes make them valuable in various industrial applications. amerigoscientific.com

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is exploited in the field of coordination chemistry to create metal complexes with specific functions. Platinum(II) complexes incorporating quinoline (B57606) or isoquinoline-derived ligands have been developed as anion receptors. wikipedia.orgnsf.gov These complexes can selectively bind to anions like chloride and sulfate, leading to a detectable signal, such as a change in color or fluorescence. wikipedia.org

Luminescent sensors based on europium(III) complexes with isoquinoline-containing ligands have also been developed for the detection of biologically relevant molecules like citrate. nih.gov The isoquinoline moiety in these complexes acts as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light. The binding of an anion to the complex can modulate this luminescence, providing a mechanism for sensing. nih.gov

Table 1: Examples of Isoquinoline Derivatives in Coordination Chemistry and Sensing
Compound/Complex TypeMetal IonApplicationPrinciple of Operation
Platinum(II) complexes with urea-functionalized isoquinolinesPlatinum(II)Anion reception (Chloride, Sulfate)Coordination of the isoquinoline nitrogen to the platinum center, with the urea (B33335) group providing additional binding sites for the anion. wikipedia.org
Europium(III) complexes with isoquinoline-derived ligandsEuropium(III)Citrate sensingThe isoquinoline acts as a sensitizer (B1316253) for the europium ion's luminescence, which is modulated upon binding of citrate. nih.gov
Dinuclear Zinc(II) complexes of tetrakisquinoline-based ligandsZinc(II)Phosphate (B84403) and pyrophosphate sensingThe coordination geometry and stability of the zinc complex change upon binding to phosphate species, leading to a change in fluorescence. rsc.org

Derivatives of isoquinoline and the closely related quinoline have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. wikipedia.orgresearchgate.netscirp.orgnajah.eduelectrochemsci.orgbohrium.com These organic compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. najah.eduelectrochemsci.org

The effectiveness of these inhibitors is attributed to the presence of heteroatoms (like the nitrogen in the isoquinoline ring) and π-electrons from the aromatic system. researchgate.netnajah.eduelectrochemsci.org These features facilitate the adsorption of the molecule onto the metal surface. The specific substituents on the isoquinoline ring can further enhance the inhibition efficiency. Studies have shown that the inhibition efficiency of these compounds generally increases with their concentration. researchgate.netacs.org

Table 2: Research Findings on Isoquinoline/Quinoline Derivatives as Corrosion Inhibitors
Inhibitor TypeMetalCorrosive MediumKey Findings
Isoquinoline and its hydroxy/carboxylic derivativesNot specifiedHCl solutionInhibition efficiency is related to the electronic properties of the isoquinoline ring and the charge on the nitrogen atom. researchgate.net
7,8-dihydroisoquinoline derivativesNot specifiedNot specifiedThese derivatives have been identified as effective corrosion inhibitors, with efficiency increasing with concentration. acs.org
Novel quinoline derivativesQ235 steelH2SO4 solutionShowed excellent corrosion protection with a maximum inhibition efficiency of 97.7%, attributed to strong adsorption on the steel surface. electrochemsci.org
Quinazoline derivativesMild steel1.0 M HClAchieved high inhibition efficiencies (up to 96.7%) by forming a dense, protective film on the mild steel surface. bohrium.com

Research in Analytical Chemistry and Reagent Development

Beyond anion sensing, isoquinoline derivatives are valuable in the broader field of analytical chemistry. Their inherent fluorescent properties make them suitable for the development of chemosensors. mdpi.com For instance, isoquinoline-based fluorescent probes have been designed for the selective detection of specific metal ions. rsc.org The interaction of the target ion with the isoquinoline-based ligand can lead to a significant change in the fluorescence intensity or wavelength, allowing for quantitative detection. rsc.org The versatility of synthetic methods for modifying the isoquinoline structure allows for the creation of tailored reagents with high sensitivity and selectivity for a wide range of analytes.

Potential in Agricultural Chemistry and Crop Protection Research

The isoquinoline scaffold is found in a number of naturally occurring alkaloids, many of which exhibit biological activity. nih.gov This has prompted research into the potential of synthetic isoquinoline derivatives as agrochemicals. Studies have explored the insecticidal, fungicidal, and herbicidal properties of various quinoline and isoquinoline derivatives. wikipedia.orgchemicalbook.comnih.govresearchgate.netsciforum.netwisdomlib.org

For example, a series of isoquinoline isoxazolines have been designed and synthesized as potent insecticides. nih.govresearchgate.net Additionally, certain quinoline derivatives have been investigated for their ability to inhibit photosynthesis in plants, indicating potential as herbicides. sciforum.net The development of organic pesticides from plant extracts containing isoquinoline alkaloids has also been explored as a more environmentally benign approach to pest control. google.com The structural diversity achievable with the this compound template makes it a promising starting point for the discovery of new crop protection agents. nih.gov

Optoelectronic Applications (e.g., photochemistry)

Extensive searches of scientific literature and chemical databases did not yield specific research on the optoelectronic or photochemical applications of this compound. While the broader class of isoquinoline derivatives has been investigated for potential uses in areas such as organic light-emitting diodes (OLEDs) and as photosensitizers, no detailed studies or data tables pertaining to the specific photophysical or photochemical properties of this compound have been reported.

The optoelectronic behavior of isoquinoline derivatives is generally attributed to the delocalized π-electron system of the isoquinoline core. Substituents on this core structure are known to significantly influence the absorption and emission characteristics of the molecule, including the wavelengths of maximum absorption and emission, as well as the fluorescence quantum yield. However, without experimental data for this compound, any discussion of its specific properties would be speculative.

Similarly, in the field of photochemistry, isoquinoline derivatives can undergo a variety of reactions upon exposure to light, including cycloadditions and rearrangements. These reactions are highly dependent on the specific substitution pattern of the isoquinoline ring. No photochemical studies specifically involving this compound have been found in the public domain.

Therefore, there are no research findings or corresponding data to present for the optoelectronic and photochemical applications of this particular compound.

Future Directions in the Academic Research of 1 Chloro 7 Methoxy 3 Methylisoquinoline

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for the synthesis of isoquinoline (B145761) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. rsc.org Future research on 1-Chloro-7-methoxy-3-methylisoquinoline will likely prioritize the development of more environmentally friendly and sustainable synthetic pathways.

Key areas of focus will include:

Benign Solvents and Recyclable Catalysts: A significant push towards "green chemistry" involves replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or supercritical fluids. rsc.org Research into the synthesis of this compound could explore the use of such solvents in conjunction with recyclable catalytic systems, including solid-supported catalysts and phase-transfer catalysts, to minimize environmental impact and improve process efficiency.

Atom-Economical Reactions: Future synthetic strategies will likely emphasize atom economy, where the majority of atoms from the reactants are incorporated into the final product. rsc.org Methodologies such as transition-metal-catalyzed C-H activation and annulation reactions, which are known to be highly atom-economical, could be adapted for the synthesis of this compound. mdpi.com

Energy-Efficient Processes: The use of microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the preparation of various heterocyclic compounds, including isoquinolines. nih.gov The application of microwave irradiation to the synthesis of this compound could lead to more rapid and energy-efficient production.

Green Chemistry PrinciplePotential Application in Synthesis of this compound
Use of Benign SolventsExploration of water or ethanol as reaction media.
Recyclable CatalystsDevelopment of solid-supported palladium or rhodium catalysts.
Atom EconomyApplication of C-H activation/annulation strategies.
Energy EfficiencyImplementation of microwave-assisted organic synthesis (MAOS).

Expanding the Scope of Functionalization Reactions and C-H Activation

The functionalization of the isoquinoline core is crucial for tuning its properties and for its incorporation into larger molecules. Future research will undoubtedly focus on expanding the repertoire of reactions for modifying this compound, with a particular emphasis on direct C-H activation.

Transition-Metal-Catalyzed C-H Activation: The direct functionalization of C-H bonds is a powerful tool for the efficient synthesis of complex molecules. mdpi.com Research in this area could explore the regioselective C-H activation of the this compound scaffold using catalysts based on rhodium, palladium, or ruthenium. mdpi.comnih.gov This would allow for the introduction of a wide range of substituents at various positions on the isoquinoline ring system.

Novel Coupling Reactions: The chloro-substituent at the 1-position provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future work could investigate the utility of these and other modern coupling reactions to introduce diverse functionalities at this position, thereby creating a library of novel derivatives.

Late-Stage Functionalization: The ability to modify the molecule in the later stages of a synthetic sequence is highly desirable. Research into late-stage C-H functionalization of this compound would be of significant interest, as it would allow for the rapid generation of analogues from a common intermediate.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. tandfonline.com For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Predicting Reactivity and Regioselectivity: DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of C-H activation reactions. tandfonline.com This predictive power can guide experimental design and reduce the need for extensive empirical screening of reaction conditions.

Elucidating Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of novel reactions involving this compound. By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that control reactivity and selectivity.

In Silico Design of Novel Derivatives: DFT and other computational methods can be used to design new derivatives of this compound with specific desired properties, such as tailored electronic or optical characteristics. nih.gov For example, time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of potential fluorescent probes or materials for organic light-emitting diodes (OLEDs). nih.gov

Computational MethodApplication to this compound
Density Functional Theory (DFT)Prediction of reactivity, regioselectivity, and reaction mechanisms.
Time-Dependent DFT (TD-DFT)In silico design of derivatives with specific optical and electronic properties.
Molecular Dynamics (MD)Simulation of interactions with biological macromolecules or materials.

Exploring Novel Non-Traditional Applications in Chemical Science

While isoquinolines are well-known for their applications in medicine, their unique electronic and structural features also make them attractive candidates for a range of non-traditional applications in chemical science. amerigoscientific.com

Materials Science: Isoquinoline derivatives have been investigated for their potential use in the development of advanced materials. amerigoscientific.comnumberanalytics.com Future research could explore the synthesis of polymers and copolymers incorporating the this compound unit for applications as conductive materials, optical materials, or chemical sensors. amerigoscientific.com Its fluorescent properties could also be harnessed in the design of novel organic fluorophores. nih.gov

Ligands for Catalysis: The nitrogen atom in the isoquinoline ring can act as a ligand for metal catalysts. The specific substitution pattern of this compound could lead to the development of novel ligands for asymmetric catalysis or other transition-metal-catalyzed transformations.

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can be used as organic linkers in the synthesis of MOFs. amerigoscientific.com These porous materials have potential applications in gas storage, separation, and catalysis. The functional groups on this compound could be exploited to create MOFs with tailored pore sizes and functionalities.

Design and Synthesis of Complex Architectures Incorporating the Substituted Isoquinoline Unit

The isoquinoline scaffold is a common feature in a vast array of natural products and biologically active molecules. rsc.orgnih.gov A key area of future research will be the incorporation of the this compound unit into more complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Chloro-7-methoxy-3-methylisoquinoline, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted benzaldehyde derivatives with methylamine precursors. Key conditions include using a base (e.g., NaOH or K₂CO₃) and polar aprotic solvents (e.g., DMF) at reflux temperatures (80–120°C). Monitoring reaction progress via TLC or HPLC is essential to minimize byproducts like dechlorinated analogs .
  • Supporting Data : Similar quinoline derivatives (e.g., 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline) are synthesized under basic conditions with ethanol/methanol, achieving >70% yield when reaction time is tightly controlled .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm substitution patterns (e.g., methoxy at C7, methyl at C3) and LC-MS for purity assessment. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C11_{11}H10_{10}ClNO). X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, methoxy) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group at C1 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. In contrast, the methoxy group at C7 may sterically hinder reactivity at adjacent positions. Computational studies (DFT) can model charge distribution to predict regioselectivity .
  • Data Contradiction : While chloro groups typically activate coupling reactions, notes that fluorine substituents in similar compounds (e.g., 2-Chloro-6-fluoro-3-methylquinoline) reduce reactivity due to stronger electron withdrawal, suggesting substituent positioning is critical .

Q. What strategies mitigate stability issues of this compound under physiological pH conditions during bioactivity assays?

  • Methodological Answer : Stabilize the compound by buffering assay media to pH 6.5–7.0 and using antioxidants (e.g., ascorbic acid) to prevent hydrolysis of the chloro substituent. Accelerated stability studies (40°C/75% RH) can identify degradation pathways, with LC-MS tracking major byproducts like 7-methoxy-3-methylisoquinoline .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Standardize assay protocols (e.g., MIC values for antimicrobial studies) and validate purity (>95% by HPLC). Compare data with structurally analogous compounds (e.g., 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) to identify structure-activity relationships (SAR). Meta-analyses of datasets from and highlight chain length and substituent polarity as key variables .

Experimental Design & Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in cytotoxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC50_{50} values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) are recommended for multi-group studies. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design rigor .

Q. How should researchers design control experiments to distinguish between specific and nonspecific binding in receptor interaction assays?

  • Methodological Answer : Include competitive binding assays with unlabeled ligands and negative controls (e.g., scrambled analogs). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (Kd_d, Bmax_{max}) while minimizing false positives from hydrophobic interactions .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to in vivo studies of this compound derivatives?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional ethics committees (IACUC or equivalent) and declare compliance with OECD/GLP standards for preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.